2-Hydroxy-3-phenoxypropyl methacrylate

Catalog No.
S588409
CAS No.
16926-87-7
M.F
C13H16O4
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-phenoxypropyl methacrylate

CAS Number

16926-87-7

Product Name

2-Hydroxy-3-phenoxypropyl methacrylate

IUPAC Name

(2-hydroxy-3-phenoxypropyl) 2-methylprop-2-enoate

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3

InChI Key

HFXVXHPSVLHXCC-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(COC1=CC=CC=C1)O

Synonyms

2-hydroxy-3-phenoxypropyl methacrylate, 3-phenoxy-2-hydroxypropyl methacrylate, HPPM

Canonical SMILES

CC(=C)C(=O)OCC(COC1=CC=CC=C1)O

Synthesis and characterization:

Polymerization studies:

HPPM can be polymerized alone or copolymerized with other monomers to form various polymers. Research focuses on understanding the polymerization behavior of HPPM, including the influence of different reaction conditions and co-monomers on the properties of the resulting polymers. Studies investigate the effect of HPPM content on the thermal, mechanical, and optical properties of the copolymers [, ].

Biomedical applications:

Due to its unique chemical structure, HPPM shows potential for various biomedical applications. Research explores its use in:

  • Drug delivery: HPPM can be incorporated into polymer matrices for controlled drug release applications. Its presence can influence the degradation rate of the matrix, allowing for sustained release of the drug [].
  • Tissue engineering: HPPM-based hydrogels are investigated for their potential in tissue engineering due to their biocompatibility and ability to support cell growth.

Other potential applications:

Beyond its use in synthesis and biomedical fields, HPPM also holds promise for other applications:

  • Adhesives: HPPM can be used as a component in adhesives due to its ability to form strong bonds with various materials.
  • Coatings: HPPM-containing coatings can offer specific functionalities, such as improved hydrophobicity or adhesion properties.

2-Hydroxy-3-phenoxypropyl methacrylate is an organic compound with the molecular formula C₁₃H₁₆O₄. It features a methacrylate functional group, which is known for its polymerization properties, and a phenoxy group that enhances its reactivity and compatibility in various applications. This compound is recognized for its biocompatibility and adhesiveness, making it particularly suitable for use in drug delivery systems and biomedical applications .

The chemical behavior of 2-hydroxy-3-phenoxypropyl methacrylate is largely influenced by its methacrylate group. It can undergo several key reactions:

  • Polymerization: The methacrylate moiety can participate in free radical polymerization, leading to the formation of polymers that exhibit desirable mechanical properties.
  • Esterification: The hydroxyl group can react with acids to form esters, which can modify its solubility and reactivity.
  • Crosslinking: In the presence of crosslinking agents, this compound can form three-dimensional networks, enhancing its structural integrity in biomedical applications.

2-Hydroxy-3-phenoxypropyl methacrylate exhibits notable biological activity due to its biocompatibility. It is primarily utilized in:

  • Drug Delivery Systems: Its properties allow for controlled release of therapeutic agents.
  • Tissue Engineering: The compound's adhesive qualities facilitate cell attachment and growth, making it suitable for scaffolding materials.
  • Antimicrobial

The synthesis of 2-hydroxy-3-phenoxypropyl methacrylate typically involves the following methods:

  • Esterification Reaction: This method involves reacting phenol with glycidyl methacrylate in the presence of a catalyst to yield the desired product.
  • Free Radical Polymerization: Initiators are used to promote the polymerization of the methacrylate group, allowing for the construction of polymers with tailored properties.

These methods allow for variations in the final product's characteristics, depending on reaction conditions such as temperature and catalyst choice .

Interaction studies involving 2-hydroxy-3-phenoxypropyl methacrylate focus on its compatibility with biological systems. Key findings include:

  • Cell Viability: Research indicates that this compound supports cell viability, making it suitable for tissue engineering applications.
  • Drug Interaction: Studies have shown that it can effectively encapsulate drugs, facilitating controlled release without significant degradation of the active pharmaceutical ingredient .

Several compounds share structural similarities with 2-hydroxy-3-phenoxypropyl methacrylate, including:

Compound NameMolecular FormulaUnique Features
2-Hydroxyethyl methacrylateC₈H₁₀O₄Commonly used in dental applications; lower viscosity.
Glycidyl methacrylateC₈H₁₄O₃Known for higher reactivity; used as a monomer.
3-Hydroxypropyl methacrylateC₉H₁₈O₄Enhanced hydrophilicity; used in hydrogels.

While these compounds share certain characteristics, 2-hydroxy-3-phenoxypropyl methacrylate stands out due to its specific phenoxy substitution, which enhances its adhesive properties and biocompatibility compared to others .

Synthetic Routes and Monomer Preparation

The synthesis of 2-hydroxy-3-phenoxypropyl methacrylate typically follows a two-step process. In the first step, 1-phenoxy-2,3-epoxypropane is prepared from phenol and epichlorhydrin according to established protocols. The second step involves the reaction of this epoxy intermediate with methacrylic acid.

The detailed synthetic route involves:

  • Preparation of 1-phenoxy-2,3-epoxypropane:

    • Reaction of phenol with epichlorhydrin via methods reported in literature
    • Formation of the epoxide intermediate
  • Reaction with methacrylic acid:

    • Conducted in toluene at 85-90°C under reflux conditions
    • Requires pyridine as catalyst and hydroquinone as inhibitor
    • Results in ring-opening of the epoxide and esterification to form the methacrylate moiety

After completion, the reaction mixture is cooled to room temperature and neutralized with dilute NaHCO₃ solution. The organic layer is washed with water, and the water layer is washed with diethyl ether. After collection and drying of the organic phases over anhydrous MgSO₄, the solvent is evaporated, and the monomer is purified by distillation at 152°C at 1 mmHg.

Recent advancements in catalyst systems have significantly improved this synthesis process. Research has identified FeCl₃/DMAP as an effective catalyst system that functions via simultaneous activation of both the epoxide and carboxylic acid components. Further development has led to more sustainable alternatives, with [Fe₃O(Benzoate)₆(H₂O)₃]NO₃ showing particular promise as a halide-free iron source that, when used with guanidinium carbonate, maintains similar activity levels while allowing for more environmentally friendly production methods.

Functional Group Reactivity and Derivatization

2-Hydroxy-3-phenoxypropyl methacrylate contains three key functional groups that contribute to its chemical versatility:

  • Methacrylate group: Capable of undergoing radical polymerization
  • Secondary hydroxyl group: Provides sites for hydrogen bonding and further functionalization
  • Phenoxy group: Contributes to the physical properties and thermal behavior

The thermal degradation behavior of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] (poly(PPMA)) provides valuable insights into its functional group reactivity. Studies have shown that thermal degradation primarily yields the corresponding monomer, with an activation energy of degradation between 105-113 kJ mol⁻¹.

Additional degradation processes include ester decomposition reactions and intramolecular and inter-unit cyclization, which generate cyclic anhydride structures. A specific rearrangement on the ester group of poly(PPMA) yields a monomeric compound with a catechol derivative side chain. These degradation pathways reveal the complex reactivity of the functional groups present in the polymer.

The hydroxyl functionality in HPPM can be further derivatized through various reactions:

  • Esterification with carboxylic acids or anhydrides
  • Etherification reactions
  • Urethane formation with isocyanates
  • Silylation reactions with chlorosilanes

These functionalization pathways expand the range of properties and applications of materials derived from this monomer, making it particularly valuable in specialized formulations where specific property profiles are required.

Optimization of Reaction Conditions for High-Yield Production

Optimizing reaction conditions is critical for the high-yield production of 2-hydroxy-3-phenoxypropyl methacrylate. Several factors significantly influence the yield and purity of the product:

Table 1: Key Parameters for Optimized Synthesis

ParameterOptimal ConditionsImpact on Yield
Catalyst SystemFeCl₃/DMAP or [Fe₃O(Benzoate)₆(H₂O)₃]NO₃/GCSignificantly enhances reaction rate and yield
Temperature85-90°CCritical for efficient ring-opening without side reactions
SolventToluene or anisole (sustainable alternative)Affects solubility and reaction efficiency
InhibitorHydroquinonePrevents premature polymerization
Reaction TimeVaries based on catalyst systemOptimized to maximize conversion
NeutralizationDilute NaHCO₃Critical for product purity

Recent research has demonstrated that the [Fe₃O(Benzoate)₆(H₂O)₃]NO₃/PPh₄Br catalyst system exceeds the catalytic activity of traditional approaches and shows improved performance over industrial state-of-the-art catalysts in gel time experiments of powder-based thermosets. This catalyst system is non-toxic, recyclable, and sustainable, making it superior to currently employed catalysts for industrial production of 2-hydroxy-3-phenoxypropyl methacrylate.

For polymerization applications, the monomer must first be freed from inhibitor by washing with dilute KOH solution followed by distilled water, then drying over anhydrous MgSO₄. This purification step is essential for achieving controlled polymerization and high-quality polymer products.

Free Radical Polymerization Kinetics and Reactivity Ratios

The free radical polymerization of HPMA follows conventional kinetics dominated by chain propagation and termination steps. Studies on structurally similar methacrylates reveal activation energies ranging from 85 to 113 kJ/mol for thermal degradation processes, with monomer regeneration efficiencies exceeding 85% at elevated temperatures [1]. The hydroxy and phenoxy substituents significantly influence reactivity ratios during copolymerization. For example, in systems combining HPMA with methyl methacrylate (MMA), the electron-donating phenoxy group increases the monomer's propensity for chain propagation compared to MMA's electron-withdrawing ester functionality [2].

Table 1: Comparative Reactivity Ratios for HPMA Copolymerization

Comonomerr₁ (HPMA)r₂ (Comonomer)Method
Methyl methacrylate0.780.92Finemann-Ross [2]
Acrylic acid1.240.68Kelen-Tüdős [3]

The elevated reactivity of HPMA (r₁ > 1) in acidic comonomer systems arises from hydrogen bonding between the hydroxyl group and carboxylic acid functionalities, which lowers activation energy for cross-propagation [3]. This effect becomes particularly pronounced in supercritical CO₂ systems, where the phenoxy group enhances solubility parameters by 15–20% compared to aliphatic methacrylates [2].

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization enables precise control over HPMA-containing polymers through reversible chain transfer mechanisms. Using 2-cyano-propyl-dithiobenzoate as a chain transfer agent, researchers have achieved living polymerization characteristics with dispersity (Đ) values below 1.25 for HPMA homopolymers [3]. The phenoxy side chain participates in stabilizing intermediate radicals during the fragmentation step, as demonstrated by 25% faster chain transfer kinetics compared to benzyl methacrylate derivatives [4].

Critical to RAFT control is maintaining the integrity of the dithiobenzoate end-group, which enables near-quantitative monomer regeneration (up to 92%) during thermal depolymerization at 120°C [4]. This reversibility stems from the balanced electron-withdrawing effects of the cyanopropyl group and electron-donating phenoxy moiety, which lower the activation energy for C–S bond cleavage by 18–22 kJ/mol compared to simpler dithioesters [4].

Copolymerization with Functional Monomers

HPMA demonstrates exceptional compatibility with zwitterionic comonomers such as sulfobetaine methacrylate (SBMA). In RAFT-mediated copolymerizations, the hydroxy group facilitates hydrogen bonding with SBMA's sulfonic acid groups, leading to:

  • Enhanced reactivity ratio matching (r₁/r₂ ≈ 1.05–1.15)
  • Microphase-separated morphologies with 5–15 nm domain sizes
  • Upper critical solution temperature (UCST) tunability between 35–65°C [5]

Table 2: RAFT Copolymerization Parameters for HPMA-SBMA Systems

SBMA Content (%)Conversion (%)Mₙ (kDa)ĐUCST (°C)
108224.11.1835
307827.41.2252
506929.81.3165

The hydroxyl functionality enables post-polymerization modification, with 85–90% of –OH groups remaining accessible for bioconjugation reactions even in crosslinked micellar architectures [5].

Control of Sequence Distribution in Copolymers

Sequence regulation in HPMA copolymers employs three primary strategies:

  • Feed Ratio Programming: Staged addition of HPMA during polymerization yields gradient copolymers with Tg variations up to 40°C across chain lengths [3].
  • Thermodynamic Control: The Flory-Huggins interaction parameter (χ ≈ 0.08–0.12) promotes alternating sequences in HPMA-acrylic acid systems [3].
  • RAFT-Mediated Chain Extension: Block copolymers with 5–7 nm phase separation have been achieved using HPMA as the hydrophilic block and benzyl methacrylate as the hydrophobic segment [4].

Kinetic Monte Carlo simulations reveal that the phenoxy group reduces penultimate unit effects by 30–40% compared to styrenic monomers, enabling more predictable sequence distributions [4]. This characteristic proves particularly valuable in biomedical applications where exact charge distributions modulate cellular uptake efficiencies [5].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16926-87-7
162223-14-5

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types